Ethyl 3-methyl-2-oxocyclopentanecarboxylate CAS number 7424-85-3
Ethyl 3-methyl-2-oxocyclopentanecarboxylate CAS number 7424-85-3
An In-Depth Technical Guide to Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3): Synthesis, Characterization, and Applications
Abstract
Ethyl 3-methyl-2-oxocyclopentanecarboxylate, CAS number 7424-85-3, is a functionally rich cyclic β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a chiral center, a reactive ketone, and a modifiable ester group within a five-membered ring, makes it a versatile building block for complex molecular targets. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway with mechanistic considerations, and explores its key applications in agrochemical and pharmaceutical research. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Molecular Overview and Physicochemical Properties
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is characterized by a cyclopentanone ring substituted at the C1 position with an ethyl carboxylate group and at the C3 position with a methyl group.[1] This structure possesses a stereocenter at the C3 position, meaning it can exist as a racemic mixture or as individual enantiomers. The presence of the β-keto ester moiety is central to its reactivity, providing a highly acidic α-proton that is key to many of its synthetic transformations.
Chemical Structure
Caption: 2D Structure of Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
Chemical Identifiers and Properties
Quantitative data for this specific molecule is not widely published, as it is considered a rare chemical intermediate. The properties of the closely related parent compound, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), are often used as an estimation basis.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | [1] |
| CAS Number | 7424-85-3 | |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol | [2] |
| InChIKey | (Predicted from structure) | - |
| SMILES | CCOC(=O)C1C(C)CCC1=O | - |
| Appearance | Clear colorless to light yellow liquid (Predicted) | [3] |
| Boiling Point | ~221 °C @ 760 mmHg (Estimate based on parent compound) | [4] |
| Density | ~1.054 g/mL @ 25 °C (Estimate based on parent compound) | [4] |
| Refractive Index | ~1.452 @ 20 °C (Estimate based on parent compound) | [4] |
Synthesis and Mechanistic Insights
The most logical and industrially relevant synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate involves a two-step "one-pot" approach starting from diethyl adipate. This process leverages the classical Dieckmann condensation followed by a direct C-alkylation of the resulting enolate.
Synthetic Workflow
The causality behind this workflow is efficiency. By generating the reactive enolate intermediate in situ and adding the alkylating agent to the same reaction vessel, we bypass the need for isolating and purifying the intermediate, Ethyl 2-oxocyclopentanecarboxylate. This significantly shortens the production cycle and often improves overall yield.[5]
Caption: Two-step synthesis of the target compound from diethyl adipate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Dieckmann condensations and subsequent alkylations of β-keto esters.[5][6] It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Toluene
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Diethyl adipate
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Methyl iodide (or other methylating agent)
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Anhydrous Ethanol (catalytic amount)
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (for extraction and TLC)
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Hexanes (for TLC)
Procedure:
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Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen). Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Base Addition: To the flask, add sodium hydride (1.1 equivalents) and suspend it in anhydrous toluene.
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Expertise Note: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon of the diester without competing in saponification. It is pyrophoric and must be handled with extreme care under an inert atmosphere.
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Dieckmann Condensation: Add a catalytic amount of anhydrous ethanol to initiate the reaction. Heat the suspension to 90-100 °C. Prepare a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene and add it dropwise via the dropping funnel over 1 hour. Maintain the temperature and stir for 4-6 hours. The reaction completion is marked by the cessation of hydrogen gas evolution and can be monitored by TLC (disappearance of diethyl adipate).
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C-Alkylation: Cool the reaction mixture slightly (to ~50 °C). Add methyl iodide (1.05 equivalents) dropwise, ensuring the temperature does not exceed 70 °C. After the addition is complete, maintain the reaction at 50 °C for an additional 2-3 hours until TLC analysis indicates the consumption of the intermediate.
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Expertise Note: The enolate formed is a soft nucleophile, and the α-carbon is the site of alkylation. Using a reactive alkylating agent like methyl iodide ensures efficient C-alkylation over O-alkylation.
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Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding 1 M HCl until the aqueous layer is acidic.
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Trustworthiness: This step neutralizes the remaining base and protonates the enolate, making the product extractable into an organic solvent. The acidic condition also aids in dissolving the sodium salts.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
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Washing and Drying: Wash the combined organic layer with water, followed by saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Ethyl Ester: A quartet (~4.2 ppm, 2H) and a triplet (~1.3 ppm, 3H).- Ring Protons: Complex multiplets between 1.8-3.5 ppm.- Methyl Group: A doublet (~1.1 ppm, 3H) due to coupling with the adjacent methine proton. |
| ¹³C NMR | - Ketone Carbonyl: ~215 ppm.- Ester Carbonyl: ~170 ppm.- Ester O-CH₂: ~61 ppm.- Ring Carbons: Multiple signals between 20-60 ppm.- Methyl Carbon: ~15 ppm. |
| IR Spectroscopy | - Ketone C=O Stretch: Strong, sharp peak around 1745-1755 cm⁻¹.- Ester C=O Stretch: Strong, sharp peak around 1725-1735 cm⁻¹.- C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.- C-O Stretch: Peaks in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 170.- Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 125), loss of the entire ester group (-COOC₂H₅, m/z = 97), and further fragmentation of the cyclopentanone ring. |
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 3-methyl-2-oxocyclopentanecarboxylate stems from its multiple reactive sites, allowing for diverse and predictable chemical transformations.[1]
Caption: Key reaction pathways for Ethyl 3-methyl-2-oxocyclopentanecarboxylate.
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Oxidation: The ketone can be oxidized, though this often involves ring-opening under harsh conditions. More commonly, the entire molecule can be transformed depending on the reagents used.[1]
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Reduction: The ketone is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), leaving the ester intact. Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to their corresponding alcohols.[1] This selectivity is crucial for building molecular complexity.
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Nucleophilic Substitution: The ethyl ester group can be converted to other esters (transesterification) or amides (aminolysis), allowing for the introduction of different functional groups.[1]
Application in Agrochemicals: Metconazole Synthesis
A significant industrial application of this compound is as a key precursor in the synthesis of fungicides, such as metconazole.[1] The cyclopentane core of the molecule forms a central part of the final fungicide structure, demonstrating its value as a high-quality building block.
Application in Pharmaceutical Research
Derivatives of this scaffold are actively being investigated for their therapeutic potential. Studies have shown that related compounds may act as enzyme inhibitors or activators.[1] For instance, some derivatives have demonstrated potential anticancer properties, which may be linked to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. The buyer assumes responsibility for confirming the product's identity and purity.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation |
(Source: AChemBlock Safety Data[7])
Handling and Storage Protocol
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Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. If handling outside of a fume hood, respiratory protection may be necessary.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a strategically important synthetic intermediate whose value lies in the versatility of its embedded functional groups. A clear and efficient synthetic route, combined with its predictable reactivity, makes it an indispensable tool for chemists in both industrial and academic settings. From the creation of crop-protecting fungicides to the exploration of novel anticancer agents, this compound provides a reliable and adaptable scaffold for building the complex molecules of the future.
References
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The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]
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Craig II, et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl - Supporting Information. Caltech. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
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PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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